5-Isobutyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
“5-Isobutyl-1,3-thiazole-4-carboxylic acid” is a derivative of thiazole, a heterocyclic organic compound. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
1. Synthesis of Derivatives and Heterocyclic Compounds
5-Isobutyl-1,3-thiazole-4-carboxylic acid and its derivatives are utilized in synthesizing various heterocyclic compounds. For example, a study by Zelisko et al. (2015) discusses the synthesis of novel thiopyrano[2,3-d][1,3]thiazole derivatives via hetero-Diels–Alder reactions and related tandem processes. These derivatives have potential applications in pharmaceutical and agricultural fields (Zelisko et al., 2015).
2. Biological Activities
Several studies have explored the biological activities of thiazole-4-carboxylic acid derivatives. Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating significant fungicidal and antivirus activities (Fengyun et al., 2015). Additionally, compounds containing this acid have shown potential in fungi and virus control.
3. Green Chemistry Synthesis Approaches
The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, closely related to this compound, has been studied using green chemistry protocols. Shaikh et al. (2022) introduced a green protocol for synthesizing these compounds, emphasizing environmentally friendly and cost-effective methods (Shaikh et al., 2022).
4. Stereoselective Synthesis
In another study, Mathieu et al. (2015) focused on the stereoselective synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, which are valuable for mimicking protein secondary structures (Mathieu et al., 2015). This synthesis method has potential applications in the design of bioactive molecules.
5. Crystal Structure Studies
Research has also been conducted on the crystal structure of compounds related to this compound. For instance, Wu et al. (2015) analyzed the crystal structure of febuxostat–acetic acid, which includes a similar thiazole carboxylic acid structure (Wu et al., 2015). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Future Directions
Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis and characterization of new thiazole derivatives, including “5-Isobutyl-1,3-thiazole-4-carboxylic acid”, and their potential applications in various fields.
Properties
IUPAC Name |
5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGEWXPSPLSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CS1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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